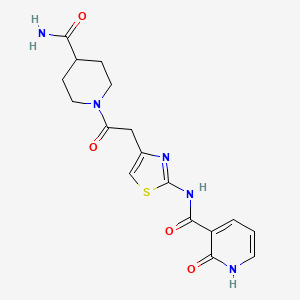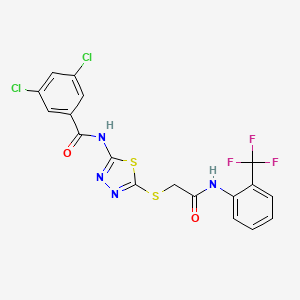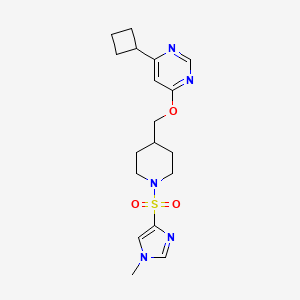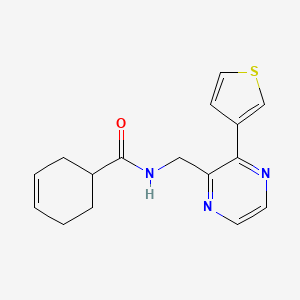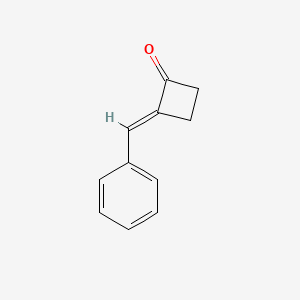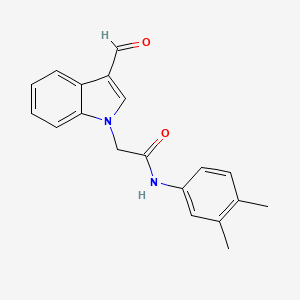
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, also known as DIF-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DIF-1 was first identified in the slime mold Dictyostelium discoideum, where it was found to play a crucial role in the regulation of cell differentiation and development. Since then, DIF-1 has been extensively studied for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. Studies have shown that N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and physiological effects:
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and promote the differentiation of stem cells. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide, as well as its potential side effects. Additionally, there is interest in exploring the use of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to fully elucidate the mechanism of action of N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide and its potential therapeutic applications.
Synthesis Methods
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethylphenylhydrazine with 3-formylindole followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(3,4-Dimethyl-phenyl)-2-(3-formyl-indol-1-yl)-acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-16(9-14(13)2)20-19(23)11-21-10-15(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNJUWVRKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2842347.png)

![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
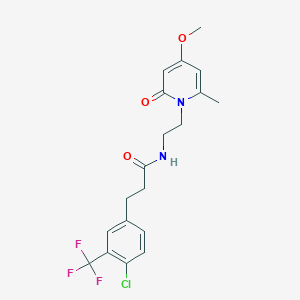
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
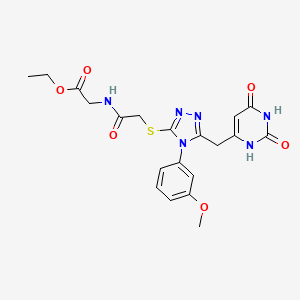
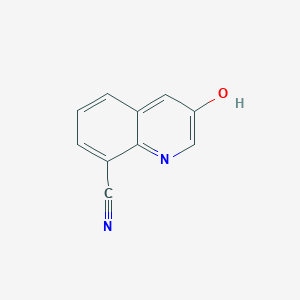
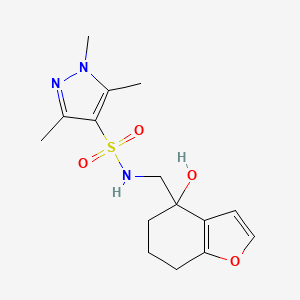
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
